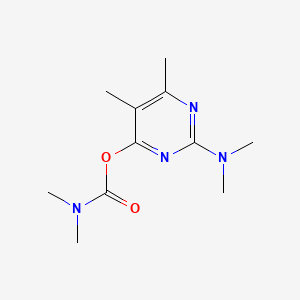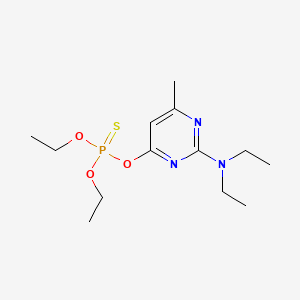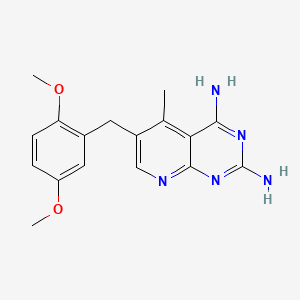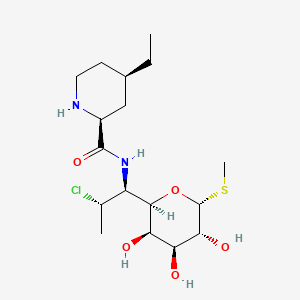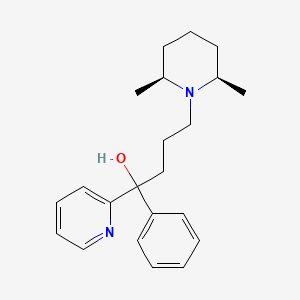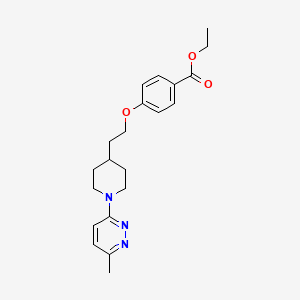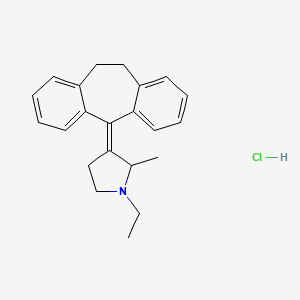![molecular formula C38H61I2N3S3 B1678518 2,2'-[3-[(3-Heptyl-4-methyl-3H-thiazol-2-ylidene)ethylidene]propenylene]bis[3-heptyl-4-methylthiazolium] diiodide CAS No. 3571-88-8](/img/structure/B1678518.png)
2,2'-[3-[(3-Heptyl-4-methyl-3H-thiazol-2-ylidene)ethylidene]propenylene]bis[3-heptyl-4-methylthiazolium] diiodide
Descripción general
Descripción
Platonin es un colorante fotosensibilizante cianina conocido por sus propiedades antioxidantes y antiinflamatorias. Se ha utilizado en diversas aplicaciones médicas, incluyendo el tratamiento de traumas, úlceras e inflamaciones agudas. También se ha informado que Platonin mejora la circulación sanguínea y reduce la mortalidad en modelos de ratas inducidas por endotoxinas .
Mecanismo De Acción
Platonin ejerce sus efectos a través de varios objetivos y vías moleculares:
Antiinflamatorio: Inhibe la activación del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB) y la proteína activadora 1 (AP-1), reduciendo la producción de citoquinas inflamatorias.
Antioxidante: Elimina radicales libres y especies reactivas de oxígeno, protegiendo las células del daño oxidativo.
Neuroprotector: Reduce la muerte neuronal y el edema cerebral en modelos de accidente cerebrovascular isquémico al inhibir vías de señalización específicas
Análisis Bioquímico
Biochemical Properties
Platonin (JAN) has been shown to interact with various enzymes and proteins. It suppresses the expression of inducible nitric oxide synthetase and mature interleukin-1β . Furthermore, it inhibits the activation of Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) through the direct reduction of p65 Ser536 phosphorylation .
Cellular Effects
Platonin (JAN) has significant effects on various types of cells and cellular processes. It has been shown to reduce cerebral infarct volume, brain edema, neuronal cell death, and neurological deficit scores in mice subjected to middle cerebral artery occlusion . It also improves the locomotor activity and rotarod performance of these mice .
Molecular Mechanism
The molecular mechanism of Platonin (JAN) involves its interaction with various biomolecules. It inhibits the phosphorylation of c-Jun N-terminal kinases ½ (JNK1/2) and the binding activity of Activator protein 1 (AP-1) . It also suppresses the expression of nitric oxide, inducible nitric oxide synthase, cyclooxygenase-2, interleukin-1β, and JNK phosphorylation in lipopolysaccharide-stimulated macrophages .
Dosage Effects in Animal Models
In animal models, the effects of Platonin (JAN) vary with different dosages. For instance, treatment with Platonin (200 µg/kg) significantly reduced the neurological severity score, general locomotor activity, and anxiety-related behavior, and improved the rotarod performance of mice subjected to controlled cortical impact .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Platonin se sintetiza a través de una serie de reacciones químicas que involucran la formación de colorantes cianina. La síntesis típicamente implica la condensación de sales de amonio cuaternario con derivados de tiazol en condiciones controladas. Las condiciones de reacción a menudo incluyen temperaturas específicas, solventes y catalizadores para garantizar que se obtenga el producto deseado .
Métodos de Producción Industrial
La producción industrial de Platonin implica la ampliación de los métodos de síntesis de laboratorio para producir cantidades mayores. Este proceso requiere un control preciso de las condiciones de reacción, los pasos de purificación y las medidas de control de calidad para garantizar la consistencia y la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
Platonin experimenta varias reacciones químicas, incluyendo:
Oxidación: Platonin exhibe propiedades antioxidantes al eliminar radicales libres y especies reactivas de oxígeno.
Reducción: Se puede reducir en condiciones específicas para formar diferentes derivados.
Sustitución: Platonin puede experimentar reacciones de sustitución con varios reactivos para formar nuevos compuestos.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y otros agentes oxidantes.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones controladas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen diferentes derivados de Platonin, que pueden exhibir diversos grados de actividad biológica y estabilidad química .
Aplicaciones Científicas De Investigación
Platonin tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un colorante fotosensibilizante en diversas reacciones químicas y estudios.
Biología: Investigado por sus efectos en los procesos celulares y su potencial como agente antiinflamatorio.
Medicina: Utilizado en el tratamiento de traumas, úlceras e inflamaciones agudas. También se ha estudiado su potencial en el tratamiento del accidente cerebrovascular isquémico y otras afecciones neurológicas.
Industria: Employed in the development of new pharmaceuticals and therapeutic agents
Comparación Con Compuestos Similares
Compuestos Similares
- 3-heptil-2,4-dimetiltiazolium yoduro
- 3-heptil-4-metiltiazolium yoduro
Comparación
Platonin es único debido a su actividad de modulación dual como prooxidante y antioxidante bajo irradiación de luz visible. Esta propiedad le permite exhibir diversas actividades farmacológicas, lo que lo convierte en un compuesto valioso en diversas aplicaciones científicas y médicas .
Propiedades
Número CAS |
3571-88-8 |
|---|---|
Fórmula molecular |
C38H61I2N3S3 |
Peso molecular |
909.9 g/mol |
Nombre IUPAC |
(2Z)-2-[(2Z,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide |
InChI |
InChI=1S/C38H61N3S3.2HI/c1-7-10-13-16-19-26-39-32(4)29-42-36(39)24-22-35(38-41(34(6)31-44-38)28-21-18-15-12-9-3)23-25-37-40(33(5)30-43-37)27-20-17-14-11-8-2;;/h22-25,29-31H,7-21,26-28H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
BHSBKKSKODCAAS-UHFFFAOYSA-L |
SMILES |
CCCCCCCN1C(=CSC1=CC=C(C=CC2=[N+](C(=CS2)C)CCCCCCC)C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-] |
SMILES isomérico |
CCCCCCCN\1C(=CS/C1=C\C=C(\C=C\C2=[N+](C(=CS2)C)CCCCCCC)/C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-] |
SMILES canónico |
CCCCCCCN1C(=CSC1=CC=C(C=CC2=[N+](C(=CS2)C)CCCCCCC)C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-] |
Apariencia |
Solid powder |
| 3571-88-8 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
6009-02-5 (dichloride) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
dichloride of platonin J NK 19 platonin platonin dichloride platonin J |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



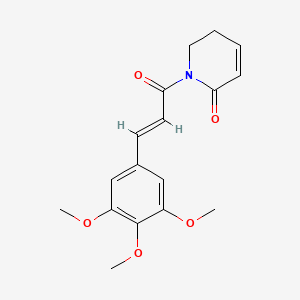
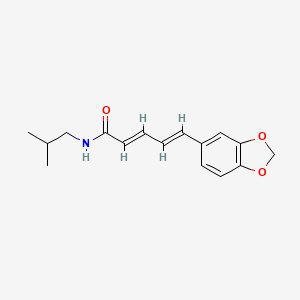
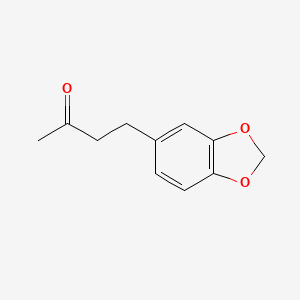
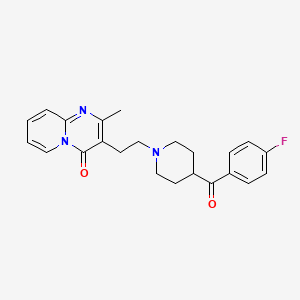
![[6-(HYDROXYMETHYL)-2-PYRIDYL]METHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPIONATE HYDROCHLORIDE](/img/structure/B1678449.png)
